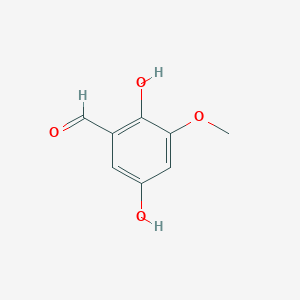2,5-Dihydroxy-3-methoxybenzaldehyde
CAS No.: 2179-22-8
Cat. No.: VC7864318
Molecular Formula: C8H8O4
Molecular Weight: 168.15 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2179-22-8 |
|---|---|
| Molecular Formula | C8H8O4 |
| Molecular Weight | 168.15 g/mol |
| IUPAC Name | 2,5-dihydroxy-3-methoxybenzaldehyde |
| Standard InChI | InChI=1S/C8H8O4/c1-12-7-3-6(10)2-5(4-9)8(7)11/h2-4,10-11H,1H3 |
| Standard InChI Key | DMDILUGQARSBDS-UHFFFAOYSA-N |
| SMILES | COC1=CC(=CC(=C1O)C=O)O |
| Canonical SMILES | COC1=CC(=CC(=C1O)C=O)O |
Introduction
Structural Characteristics and Molecular Properties
Molecular Architecture
2,5-Dihydroxy-3-methoxybenzaldehyde features a benzene ring substituted with three functional groups:
-
Hydroxyl groups (-OH) at positions 2 and 5,
-
Methoxy group (-OCH₃) at position 3,
-
Aldehyde group (-CHO) at position 1.
The IUPAC name, 2,5-dihydroxy-3-methoxybenzaldehyde, reflects this substitution pattern. Its SMILES representation (COC1=CC(=CC(=C1O)C=O)O) and InChIKey (DMDILUGQARSBDS-UHFFFAOYSA-N) provide unambiguous identifiers for computational and experimental studies.
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₈O₄ | |
| Molecular Weight | 168.15 g/mol | |
| IUPAC Name | 2,5-dihydroxy-3-methoxybenzaldehyde | |
| SMILES | COC1=CC(=CC(=C1O)C=O)O | |
| InChIKey | DMDILUGQARSBDS-UHFFFAOYSA-N |
Synthesis Methods
Industrial-Scale Synthesis
A patented method for synthesizing related benzaldehyde derivatives involves multi-step reactions starting from halogenated precursors. For example, 5-bromo-4-hydroxy-3-methoxybenzaldehyde undergoes hydrolysis in the presence of sodium hydroxide and copper powder at 135°C to yield 4,5-dihydroxy-3-methoxybenzaldehyde . Subsequent reaction with dichloromethane under alkaline conditions (pH 8–10) facilitates the formation of methylenedioxy bridges, a strategy adaptable to synthesizing 2,5-dihydroxy-3-methoxybenzaldehyde by modifying starting materials .
Laboratory-Scale Approaches
Alternative routes include:
-
Dakin Reaction: Oxidation of 2,4-diformyl-5-methoxyphenol with hydrogen peroxide in basic media to introduce hydroxyl groups .
-
Demethylation: Selective removal of methyl groups from polymethoxybenzaldehydes using boron tribromide (BBr₃) .
These methods emphasize the importance of pH control (7–12) and temperature (100–135°C) to optimize yield and purity .
Physical and Chemical Properties
Table 2: Comparative Properties of Benzaldehyde Isomers
| Compound | Molecular Formula | Melting Point (°C) | Key Substituents |
|---|---|---|---|
| 2,5-Dihydroxy-3-methoxybenzaldehyde | C₈H₈O₄ | N/A | 2-OH, 3-OCH₃, 5-OH, 1-CHO |
| 2,4-Dihydroxy-3-methoxybenzaldehyde | C₈H₈O₄ | 134 | 2-OH, 3-OCH₃, 4-CHO, 4-OH |
| 5-Bromo-2-hydroxy-3-methoxybenzaldehyde | C₈H₇BrO₃ | 125–127 | 2-OH, 3-OCH₃, 5-Br, 1-CHO |
Chemical Reactivity and Functional Transformations
The aldehyde group undergoes characteristic nucleophilic additions, while hydroxyl and methoxy groups participate in electrophilic substitutions. Notable reactions include:
-
Condensation Reactions: Formation of Schiff bases with amines, useful in synthesizing bioactive ligands .
-
Oxidation: Conversion to carboxylic acids under strong oxidizing conditions (e.g., KMnO₄).
-
Etherification: Methoxy groups resist hydrolysis under mild conditions but cleave with BBr₃ .
Applications in Research and Industry
Pharmaceutical Intermediates
2,5-Dihydroxy-3-methoxybenzaldehyde serves as a precursor in synthesizing:
-
Antioxidants: Derivatives with enhanced radical-scavenging activity.
-
Antimicrobial Agents: Halogenated analogs exhibit potency against Gram-positive bacteria .
Dye and Fragrance Synthesis
Its aromatic structure contributes to chromophoric properties, making it valuable in:
-
Textile Dyes: Azo dyes derived from its diazonium salts.
-
Perfumery: Methyl ether derivatives mimic vanilla-like fragrances.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume